molecular formula C10H14BrF3N2O B2729935 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856050-69-5

4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2729935
CAS RN: 1856050-69-5
M. Wt: 315.134
InChI Key: MNNNNUNKGSNPDF-UHFFFAOYSA-N
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Description

4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP, and it is a synthetic analog of the neurotransmitter serotonin. TFMPP has been shown to have a number of interesting properties, including its ability to activate serotonin receptors in the brain. In

Mechanism of Action

TFMPP acts as a partial agonist at serotonin receptors in the brain, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, which in turn affects various physiological and behavioral processes. TFMPP has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of various signaling pathways in the brain. This compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. TFMPP has also been shown to affect various physiological processes, including body temperature, heart rate, and blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments, including its ability to activate serotonin receptors and modulate neurotransmitter release. However, there are also several limitations to the use of TFMPP in research, including its potential for toxicity and the need for careful dose control.

Future Directions

There are several future directions for research on TFMPP, including further investigation into its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is a need for more research on the biochemical and physiological effects of TFMPP, as well as its potential for toxicity and adverse effects. Finally, there is a need for more research on the mechanism of action of TFMPP, including its interactions with other receptors and signaling pathways in the brain.

Synthesis Methods

TFMPP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis of TFMPP is the reaction of 2,2,2-trifluoroethanol with 1-bromo-3-sec-butylpyrazole in the presence of a base catalyst. This reaction results in the formation of 3-(2,2,2-trifluoroethoxy)-1-bromo-4-sec-butylpyrazole, which is then reacted with formaldehyde and hydrogen chloride to form the final product, TFMPP.

Scientific Research Applications

TFMPP has been widely used in scientific research due to its ability to activate serotonin receptors in the brain. This compound has been shown to have a number of interesting properties, including its ability to modulate the release of neurotransmitters such as dopamine and norepinephrine. TFMPP has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-bromo-1-butan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNNNUNKGSNPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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